Product packaging for 1-(Chloromethyl)norbornane(Cat. No.:CAS No. 75637-42-2)

1-(Chloromethyl)norbornane

Cat. No.: B2655909
CAS No.: 75637-42-2
M. Wt: 144.64
InChI Key: BPSUCXCLRMYWCY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)norbornane is a functionalized bicyclic organic compound of significant interest in synthetic organic chemistry and materials science research. Its structure is based on the norbornane skeleton (bicyclo[2.2.1]heptane) , a rigid, strained framework known to impart unique steric and electronic properties to its derivatives . The presence of the chloromethyl group (-CH₂Cl) on this bridge-ring system introduces a reactive handle for further chemical transformations, making it a valuable bifunctional building block or monomer precursor. In research applications, this compound can serve as a key intermediate in the synthesis of more complex molecular architectures. The chloromethyl group is amenable to nucleophilic substitution reactions, allowing researchers to introduce norbornane-based moieties into larger molecules, polymers, or dendritic structures. Furthermore, norbornane derivatives are widely recognized for their utility in polymer science . They can be employed in vinyl-addition polymerization or as co-monomers in the development of cyclic olefin copolymers (COCs), which are valued for their high thermal stability, optical clarity, and low moisture absorption. This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE), as the specific toxicological profile of this compound has not been fully characterized.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13Cl B2655909 1-(Chloromethyl)norbornane CAS No. 75637-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSUCXCLRMYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The preparation of 1-(chloromethyl)norbornane and its derivatives often involves multi-step synthetic sequences. A common strategy involves the reduction of norbornene derivatives. For instance, norbornene carboxaldehydes or carboxylic acid esters can be reduced to the corresponding alcohols, which are then converted to the chloromethyl derivative. google.com

Spectroscopic techniques are essential for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule. acs.org

Below is a table summarizing some of the key properties of a related compound, 2-(chloromethyl)bicyclo[2.2.1]hept-2-ene.

PropertyValueSource
IUPAC Name 2-(chloromethyl)bicyclo[2.2.1]hept-2-ene nih.gov
Molecular Formula C8H11Cl nih.gov
Molecular Weight 142.62 g/mol nih.gov
CAS Number 74039-13-7 nih.gov

Chemical Reactivity and Transformations

The chloromethyl group in 1-(chloromethyl)norbornane is a key functional handle for various chemical transformations. This group can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. solubilityofthings.com

Studies on related compounds, such as 5-(chloromethyl)norbornene, have shown that these molecules can undergo complex rearrangements and cleavage reactions, particularly when treated with reactive metals like sodium or in the formation of Grignard reagents. acs.orgacs.org These reactions highlight the influence of the strained bicyclic ring system on the reactivity of the chloromethyl group.

Applications in Organic Synthesis and Materials Science

The rigid and well-defined three-dimensional structure of the norbornane (B1196662) scaffold makes it an attractive building block in various areas of chemical science. Norbornene-type polymers, for example, have been investigated for applications such as ion-exchange membranes. google.com While specific applications for 1-(chloromethyl)norbornane are not extensively documented, its potential lies in its ability to serve as a precursor for more complex functionalized norbornane derivatives. These derivatives could find use in the development of new polymers with tailored properties or as ligands in catalysis. mdpi.comresearchgate.net

Conclusion

Strategic Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most direct approach involves the introduction of a chloromethyl group onto the norbornane skeleton. This can be envisioned through either direct chloromethylation or the functionalization of a pre-existing one-carbon unit at the bridgehead position.

A primary precursor is 1-(hydroxymethyl)norbornane, which can be converted to the target chloride. lookchem.com This alcohol itself can be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester, or via hydroboration-oxidation of a suitable alkene. Another key precursor is norbornane itself, which could theoretically undergo direct C-H activation and functionalization, though this often presents challenges in regioselectivity. beilstein-journals.org

The design of precursors often leverages the Diels-Alder reaction to construct the bicyclic norbornane core, followed by functional group manipulations to install the desired chloromethyl group at the C1 position. semanticscholar.org The choice of dienophile and diene in the Diels-Alder reaction is crucial for introducing the necessary handles for subsequent transformations.

Direct Functionalization Approaches to the Norbornane Skeleton

Direct methods aim to introduce the chloromethyl group in a single or a few steps from a simpler norbornane precursor.

Direct chloromethylation of norbornane is challenging due to the relative inertness of the C-H bonds, particularly at the bridgehead position. However, related chloromethylation reactions on more activated aromatic systems are well-documented and can provide insight. google.comgoogle.com For norbornane derivatives, functionalization often occurs at the more reactive C2 or C7 positions.

The regioselectivity of such reactions is a critical aspect. For instance, palladium-catalyzed reactions of aryl iodides with norbornene derivatives can lead to specific ortho-C-H arylation. acs.org Similarly, palladium/norbornene co-catalyzed alkylation of indoles and pyrroles shows high regioselectivity for the C-H bond adjacent to the heteroatom. organic-chemistry.org Achieving regioselective chloromethylation at the C1 position of an unsubstituted norbornane would likely require a directing group or a highly specific catalytic system.

Stereoselectivity is also a key consideration in norbornane chemistry. The rigid bicyclic structure allows for distinct exo and endo isomers. acs.org Reactions can be designed to favor one isomer over the other. For example, the hydrosilylation of norbornadiene with certain palladium complexes yields exclusively exo-isomers. researchgate.net While direct chloromethylation at C1 does not involve creating a new stereocenter at that position, the stereochemistry of other substituents on the ring can influence the reaction's feasibility and outcome.

Radical reactions offer an alternative for functionalizing the norbornane skeleton. These reactions are often initiated by the homolytic cleavage of a weak bond, generating a radical that can then react with the norbornane system. acs.org For instance, radical additions to norbornene can proceed with high efficiency. acs.org

A potential radical pathway to a this compound precursor could involve the addition of a chloromethyl radical to a norbornene derivative. However, controlling the regioselectivity of such an addition to favor the C1 position would be a significant challenge. Radical reactions on saturated norbornanes are also possible but may lead to a mixture of products due to the similar reactivity of various C-H bonds.

A common method for generating radicals involves heating a catalytic amount of a radical initiator like AIBN with a radical precursor. uchicago.edu For example, a Barton-McCombie deoxygenation of a 1-hydroxymethylnorbornane derivative could proceed through a radical intermediate. Furthermore, radical cyclization strategies have been employed in the synthesis of complex molecules containing the norbornane framework. mdpi.com

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes involve the synthesis of a functionalized norbornane precursor, which is then converted to this compound through one or more steps.

A common and reliable method for preparing this compound is through the chlorination of 1-(hydroxymethyl)norbornane. lookchem.com This transformation can be achieved using various standard chlorinating agents.

The precursor, 1-(hydroxymethyl)norbornane, can be synthesized through several methods. One approach is the reduction of 1-norbornanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄). metu.edu.tr Another route involves the hydroboration-oxidation of 1-methylenenorbornane, which would regioselectively place the hydroxyl group at the desired position. Additionally, the reaction of norbornene with formaldehyde (B43269) and a caustic agent can produce 5-norbornene-2,2-dimethanol, which could potentially be further manipulated. prepchem.com

Starting MaterialReagent(s)Product
1-Norbornanecarboxylic acidLiAlH₄1-(Hydroxymethyl)norbornane
1-Methylenenorbornane1. BH₃·THF 2. H₂O₂, NaOH1-(Hydroxymethyl)norbornane
1-(Hydroxymethyl)norbornaneSOCl₂ or PCl₅This compound

This table presents common transformations for the synthesis of this compound via a hydroxymethylated intermediate.

Carbonylation reactions, which introduce a carbonyl group into a molecule, can also be utilized in the synthesis of precursors to this compound. rsc.org For example, the palladium-catalyzed carbonylation of norbornene can produce carbonyl derivatives. rsc.orgresearchgate.net These derivatives, such as aldehydes or ketones, can then be reduced to the corresponding alcohol and subsequently chlorinated.

Transition-metal-catalyzed carbonylation is a powerful tool for synthesizing carbonyl compounds. rsc.org For instance, nickel-catalyzed carbonylation has been used in various synthetic transformations. rsc.org A strategy could involve the carbonylation of a suitable norbornane derivative to introduce a formyl or carboxyl group at the C1 position, which can then be reduced to the hydroxymethyl group and subsequently converted to the chloromethyl group.

PrecursorReactionIntermediateFinal Product
Norbornene derivativeCarbonylation1-Formylnorbornane or 1-Norbornanecarboxylic acidThis compound
Aryl iodide and α-oxocarboxylic acidPalladium-catalyzed cascade decarboxylative annulation with norborneneFluorenone derivativeNot a direct route to this compound, but illustrates carbonylation involving norbornene. acs.org

This table outlines a conceptual pathway using carbonylation and reduction for the synthesis of this compound.

Advanced Synthetic Techniques and Reaction Optimizations

The synthesis of functionalized norbornane scaffolds, including this compound, benefits from advanced synthetic methodologies that offer greater control over reactivity and selectivity. These techniques often involve sophisticated catalytic systems and careful optimization of reaction parameters to achieve desired outcomes efficiently and sustainably.

Catalytic Methods in Norbornane Synthesis

While direct catalytic C-H chloromethylation of norbornane to produce this compound is not extensively documented in peer-reviewed literature, the broader field of C-H functionalization offers powerful tools that can be applied to the synthesis of norbornyl derivatives. A prominent example of an advanced catalytic technique involving the norbornene framework is the Palladium/Norbornene Cooperative Catalysis, often referred to as the Catellani reaction. Current time information in Bangalore, IN.wikipedia.orgwikipedia.org This methodology, though not directly yielding this compound, is a cornerstone of modern synthetic chemistry for the functionalization of arenes and alkenes, where norbornene itself plays a crucial catalytic role as a transient mediator. wikipedia.orgnih.govnih.govrsc.org

The Catellani reaction facilitates the ortho-functionalization of aryl halides, a process that is typically challenging. In this catalytic cycle, norbornene acts as a "placeholder" that directs the palladium catalyst to a nearby C-H bond, enabling the introduction of a functional group. wikipedia.org The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the insertion of norbornene. The resulting aryl-norbornyl-palladium complex then undergoes a C-H activation step at the ortho position of the aryl group. wikipedia.orgrsc.org This is followed by reaction with an electrophile and subsequent reductive elimination and extrusion of norbornene to afford the ortho-functionalized aryl product. wikipedia.org

The optimization of such catalytic systems involves the careful selection of ligands, palladium precursors, and reaction conditions to control the efficiency and selectivity of the process. For instance, the choice of phosphine (B1218219) ligands can significantly influence the outcome of palladium-catalyzed reactions involving norbornene. nih.gov

While the Catellani reaction showcases the utility of norbornene in catalysis, other transition metals have also been explored for the C-H functionalization of substrates in the presence of norbornene derivatives. For example, scandium-based catalysts have been employed for the C-H hydroaminoalkylation of tertiary amines with norbornene as the coupling partner. beilstein-journals.org

The principles of catalytic C-H activation demonstrated in these systems could theoretically be adapted for the direct chloromethylation of the norbornane skeleton. Such a hypothetical reaction would likely involve a transition metal catalyst capable of activating the C-H bond at the bridgehead position of norbornane, followed by a reaction with a chloromethylating agent. However, the development of such a specific catalytic method remains a challenge in synthetic chemistry.

Table 1: Examples of Catalytic Systems Involving Norbornene

Catalytic SystemReactantsProduct TypeReference
Pd(OAc)₂ / Norbornene / PPh₃Aryl Iodide, AlkeneOrtho-functionalized arene nih.gov
Pd(OAc)₂ / Norbornene / AgOAcAlkene, Aryl IodideDistal C-H arylated alkene nih.gov
Sc-based catalyst / NorborneneTertiary AmineHydroaminoalkylated product beilstein-journals.org

This table presents examples of catalytic reactions where norbornene is a key component, illustrating the types of transformations possible, though not the direct synthesis of this compound.

Solvent Effects and Green Chemistry Considerations

The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reaction rates, selectivity, and even the reaction pathway itself. alfa-chemistry.com In the context of advanced synthetic techniques for norbornane derivatives, solvent effects are a critical parameter for optimization. For instance, in the palladium-catalyzed iodoalkynation of norbornene, the solvent was found to dictate the regioselectivity of the product. Non-polar solvents like carbon tetrachloride favored 1,2-iodoalkylation, whereas polar solvents such as acetonitrile (B52724) promoted the formation of the 1,7-iodoalkylation product. This dramatic solvent-dependent selectivity underscores the importance of solvent choice in controlling the reaction mechanism.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. alfa-chemistry.com The selection of solvents is a key aspect of green chemistry, with a preference for water, supercritical fluids, or solvent-free conditions. While many catalytic reactions involving norbornanes are performed in traditional organic solvents, there is a growing effort to develop more sustainable protocols.

One approach to greener synthesis is the use of solvent-free or mechanochemical methods. The Diels-Alder reaction to form the norbornene skeleton itself can often be carried out under solvent-free conditions. wikipedia.org Furthermore, the development of catalytic systems that can operate in greener solvents or under solvent-free conditions is an active area of research. For example, the chloromethylation of aromatic compounds, a reaction analogous to what would be required for the synthesis of this compound, has been explored using greener protocols to minimize waste and improve safety. google.com

Another tenet of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, contribute to better atom economy by reducing the need for stoichiometric reagents. The optimization of catalytic reactions for norbornane functionalization, therefore, aligns with the goals of green chemistry. This includes designing catalysts that are highly efficient, stable, and recyclable.

Table 2: Comparison of Solvents in a Palladium-Catalyzed Reaction of a Norbornene Scaffold

SolventProduct Ratio (1,7- vs 1,2-addition)Yield (%)Reference
Carbon Tetrachloride (CCl₄)4:9678
Acetonitrile (MeCN)92:875
Tetrahydrofuran (THF)85:1565
Dimethyl Sulfoxide (DMSO)88:1270

This table is based on data for the palladium-catalyzed iodoalkynation of norbornene and illustrates the significant influence of the solvent on product distribution.

Nucleophilic Substitution Reactions at the Chloromethyl Group

Nucleophilic substitution is a primary reaction pathway for alkyl halides. savemyexams.comlibretexts.org In the case of this compound, the reaction occurs at the primary carbon of the chloromethyl group, but its mechanism is complicated by the bulky adjacent norbornyl cage.

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is governed by factors such as the substrate structure, nucleophile strength, and solvent. masterorganicchemistry.comtransformationtutoring.comgatech.edu this compound is a primary alkyl halide, a class of substrates that typically favors the SN2 mechanism due to the instability of primary carbocations. transformationtutoring.comscribd.com The SN2 pathway involves a concerted, backside attack by the nucleophile, leading to an inversion of stereochemistry. doubtnut.com

However, the steric bulk of the norbornane skeleton significantly hinders the required backside approach of the nucleophile to the carbon-chlorine bond, a situation analogous to the low SN2 reactivity of neopentyl halides. msu.edu This steric hindrance raises the activation energy for the SN2 pathway, making it less favorable than for unhindered primary halides.

Conversely, the SN1 pathway requires the formation of a carbocation intermediate. masterorganicchemistry.com The initial formation of a primary 1-norbornylmethyl carbocation is energetically unfavorable. transformationtutoring.com Despite this, under conditions that favor SN1 reactions (e.g., polar protic solvents, weak nucleophiles), solvolysis can occur. scribd.com This is because the initially formed, unstable primary carbocation can undergo rapid rearrangement to a more stable carbocation, a common feature in sterically hindered primary systems like neopentyl bromide. msu.edu Therefore, while direct SN2 reaction is sterically impeded, an SN1-type mechanism followed by rearrangement is a plausible pathway. msu.edumcmaster.ca

Table 1: Factors Influencing SN1 vs. SN2 Reactivity for this compound

Factor Implication for SN1 Pathway Implication for SN2 Pathway Predominant Influence
Substrate Class Primary; formation of unstable 1° carbocation is disfavored. Primary; generally favored. Favors SN2
Steric Hindrance Not a primary factor for carbocation formation. Severe steric hindrance from the norbornyl cage disfavors backside attack. Disfavors SN2
Carbocation Stability Initial 1° carbocation is unstable, but can rearrange to a stable 3° cation. No carbocation intermediate is formed. Favors SN1 (with rearrangement)
Leaving Group Good (Cl⁻ is a moderate leaving group). Good (Cl⁻ is a moderate leaving group). Neutral

| Solvent | Polar protic solvents stabilize the carbocation intermediate. | Polar aprotic solvents favor the concerted mechanism. | Dependent on conditions |

Should an SN1 mechanism be initiated, the resulting primary 1-norbornylmethyl carbocation is prone to rapid rearrangement to achieve greater stability. libretexts.org This process is analogous to the Wagner-Meerwein rearrangements frequently observed in norbornyl and related bicyclic systems. msu.edu

The rearrangement cascade is driven by the energetic benefit of converting the unstable primary carbocation into a more stable tertiary carbocation. msu.edustackexchange.com The likely pathway involves a 1,2-shift of the C1-C2 bond of the norbornane ring onto the methylene (B1212753) carbon. This concerted rearrangement and ring expansion would lead to a more stable tertiary carbocation, which can then be trapped by a nucleophile.

Furthermore, the chemistry of norbornyl systems is renowned for the formation of the 2-norbornyl cation, a prototypical example of a non-classical ion. wikipedia.orgunacademy.com This ion is characterized by a delocalized three-center, two-electron bond, where the positive charge is shared between carbons 1, 2, and 6. wikipedia.orgwikipedia.org While this compound does not directly form the 2-norbornyl cation, rearrangement of the initial primary carbocation could lead to intermediates that exist in equilibrium with or pass through structures stabilized by such non-classical interactions. wikipedia.org Studies have shown that even 1-norbornyl cations can rearrange to the more stable 2-norbornyl cation structure during solvolysis reactions. wikipedia.org

Plausible Rearrangement Pathway:

Ionization: The C-Cl bond breaks, forming the unstable primary 1-norbornylmethyl carbocation.

Wagner-Meerwein Shift: A 1,2-alkyl shift occurs, where a C-C bond from the norbornane ring migrates to the carbocation center.

Formation of a Stable Intermediate: This shift results in a more stable tertiary carbocation.

Nucleophilic Attack: The stabilized carbocation is trapped by a solvent molecule or another nucleophile to yield the final substitution product.

Elimination Reactions and Formation of Unsaturated Norbornane Derivatives

Elimination reactions, typically E1 and E2, are common side reactions that compete with nucleophilic substitution. masterorganicchemistry.com These reactions involve the removal of a proton from a carbon atom adjacent (beta) to the leaving group, resulting in the formation of a double bond. iitk.ac.innumberanalytics.com

In the structure of this compound, the carbon bearing the chlorine is the α-carbon. The adjacent carbon, or β-position, is the C1 bridgehead of the norbornane ring. A critical structural feature of this bridgehead carbon is that it has no attached hydrogen atoms.

Due to the absence of β-hydrogens, this compound cannot undergo a standard β-elimination reaction via either an E1 or E2 mechanism. libretexts.org The fundamental requirement for the removal of a β-proton cannot be met. This makes the formation of an unsaturated derivative like 1-methylenenorbornane through this pathway impossible, effectively shutting down this major reaction channel. This reactivity constraint is a direct consequence of the compound's rigid, bridged structure. While other complex fragmentation or rearrangement reactions might be forced under extreme conditions, conventional elimination is not a viable pathway.

Radical Reactions and Polymerization Initiation Mechanisms

The carbon-chlorine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a 1-norbornylmethyl radical. uchicago.eduacs.org This radical intermediate can participate in various free-radical reactions. The stereochemistry of subsequent reactions is often controlled by the norbornane cage, which typically directs incoming species to the less hindered exo face. rsc.org

While this compound itself lacks the necessary unsaturation to act as a monomer, its structural motif is crucial in polymer science. Functional norbornene monomers, which are prepared from norbornane derivatives, are widely used in the synthesis of advanced polymers. google.comgoogle.com For instance, norbornene-alcohols can be converted to their corresponding chloromethyl derivatives (e.g., norbornene-CH₂OH → norbornene-CH₂Cl). google.com

These functionalized monomers can then undergo polymerization. The chloromethyl group can serve as a site for post-polymerization modification or can influence the polymerization process itself. For example, p-(chloromethyl)styrene, a related molecule with a reactive chloromethyl group, has been used in controlled cationic polymerizations. acs.org Norbornene derivatives are famously used in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with diverse functionalities. rsc.orgrsc.org The chloromethyl group can also be converted to a quaternary ammonium (B1175870) group to produce functional polymers for applications such as anion exchange membranes. google.comgoogle.com

Metal-Catalyzed Cross-Coupling Reactions and Derivative Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com this compound can serve as an excellent electrophilic partner in these reactions. The C(sp³)-Cl bond can be activated by low-valent transition metal catalysts, such as those based on palladium or nickel, to undergo oxidative addition, initiating the catalytic cycle. sioc-journal.cn

A significant challenge in the cross-coupling of many primary alkyl halides is the competing side reaction of β-hydride elimination. As established previously, this compound is structurally incapable of undergoing β-hydride elimination. This feature makes it an ideal substrate, as it prevents the formation of undesired alkene byproducts and decomposition of the organometallic intermediate.

This allows this compound to be coupled with a wide variety of organometallic nucleophiles to synthesize a diverse library of norbornane derivatives. mdpi.com The reaction's utility is showcased in modern synthetic methodologies, where various alkyl chlorides are used as coupling partners. acs.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner (R-M) Metal Catalyst Product (Norbornane-CH₂-R)
Suzuki Coupling Aryl/Vinyl Boronic Acids/Esters Palladium 1-(Arylmethyl)norbornane
Negishi Coupling Organozinc Reagents Palladium/Nickel 1-(Alkyl/Arylmethyl)norbornane
Kumada Coupling Grignard Reagents (Organomagnesium) Nickel/Palladium 1-(Alkyl/Arylmethyl)norbornane
Stille Coupling Organotin Reagents Palladium 1-(Alkenylmethyl)norbornane

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper | 1-(Alkynylmethyl)norbornane |

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which are stabilizing interactions between electron orbitals that depend on their three-dimensional arrangement, play a crucial role in dictating the reactivity of this compound. wikipedia.orgbaranlab.org

Influence on Substitution: In a potential SN2 reaction, the mechanism requires the highest occupied molecular orbital (HOMO) of the nucleophile to overlap with the lowest unoccupied molecular orbital (LUMO), the σ* anti-bonding orbital of the C-Cl bond. wikipedia.org The optimal geometry for this interaction is a 180° (anti-periplanar) approach. The bulky, rigid norbornane cage sterically obstructs this trajectory, raising the transition state energy and slowing the reaction. This is a classic example of stereoelectronic control via geometric constraint.

Influence on Cation Formation: In an SN1-type mechanism, the stability of the carbocation intermediate is paramount. The rigid geometry of the norbornane cage allows for potential stabilizing hyperconjugation, where electron density from adjacent C-C σ-bonds can be donated into the empty p-orbital of the carbocation. msu.su This σ-donation is a key concept in the description of non-classical ions, where the effect is so pronounced that it leads to delocalized three-center, two-electron bonds. unacademy.comwikipedia.org The specific orientation of the C-C bonds in the cage relative to the carbocation center dictates the efficiency of these stabilizing interactions.

Influence on Elimination: The requirement for an anti-periplanar arrangement between the β-proton and the leaving group in an E2 reaction is a fundamental stereoelectronic rule. iitk.ac.in The structure of this compound makes it impossible to achieve this geometry, in addition to lacking a β-proton altogether, thus forbidding this pathway.

Influence on Radical Reactions: In free-radical reactions, there is a strong stereoelectronic preference for radical attack and chain transfer to occur from the less hindered exo face of the norbornane system to minimize torsional and steric strain. rsc.org This directs the stereochemical outcome of such reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistryhmdb.cawikipedia.orgresearchgate.netmnstate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. nptel.ac.in For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the molecule's stereochemistry.

The ¹H NMR spectrum of this compound displays a series of complex multiplets due to the fixed, strained geometry of the bicyclo[2.2.1]heptane system, which results in extensive spin-spin coupling between non-equivalent protons. The chemical shifts are influenced by the anisotropic effects of the C-C bonds and the electronegativity of the chlorine atom. The chloromethyl group (-CH₂Cl) protons are expected to appear as a singlet significantly downfield, typically in the range of 3.4-3.6 ppm, due to the deshielding effect of the adjacent chlorine. The bridgehead proton (H4) also appears as a distinct signal, while the exo and endo protons on the ethylene (B1197577) bridges (C2, C3, C5, C6) and the methylene bridge (C7) give rise to overlapping multiplets.

The ¹³C NMR spectrum is simpler, typically showing a single peak for each chemically non-equivalent carbon atom under proton-decoupled conditions. wikipedia.org The bridgehead carbon bearing the chloromethyl group (C1) and the chloromethyl carbon itself (-CH₂Cl) are diagnostic. C1 is a quaternary carbon and its signal will be of lower intensity. The chemical shifts of the norbornane framework carbons are well-documented and provide a basis for assignment. chemicalbook.comspectrabase.comorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical ranges for norbornane derivatives. Actual experimental values may vary based on solvent and experimental conditions.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-CH₂Cl 3.4 - 3.6 s -
H4 (bridgehead) ~2.2 br s -
H2, H3, H5, H6 (exo) 1.5 - 1.8 m Complex
H2, H3, H5, H6 (endo) 1.2 - 1.5 m Complex
H7 (syn) ~1.4 m J(H7syn, H7anti) ≈ 10

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm)
C1 (bridgehead, quat.) 45 - 50
-CH₂Cl 48 - 52
C4 (bridgehead) 36 - 40
C2, C6 35 - 39
C3, C5 28 - 32
C7 30 - 34

While 1D NMR provides initial data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex spectra of this compound. mnstate.educore.ac.ukscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. scribd.com It would reveal the coupling network within the norbornane framework, for example, connecting the exo and endo protons on the same carbon and their couplings to adjacent protons, as well as long-range couplings characteristic of this bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. scribd.com It is crucial for assigning the carbon signals based on the more easily differentiated proton signals. For instance, the proton signal at ~3.5 ppm would correlate with the carbon signal of the -CH₂Cl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net For this compound, NOESY is critical for confirming the stereochemistry. For example, correlations between the -CH₂Cl protons and specific protons on the norbornane skeleton (e.g., exo protons on C2 and C6) would provide definitive proof of the spatial arrangement of the substituent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmationorganicchemistrydata.orggoogle.comchemicalbook.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czhoriba.com For this compound, these methods confirm the presence of the chloromethyl group and the saturated hydrocarbon framework.

The IR spectrum is dominated by absorptions from C-H bond vibrations. Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the sp³-hybridized carbons of the norbornane ring. libretexts.org The key diagnostic band for the chloromethyl group is the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. vulcanchem.com Various C-H bending (scissoring, rocking, wagging) vibrations appear in the 1300-1470 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. plus.ac.atnih.gov While C-H stretching bands are also visible, the C-Cl stretch often gives a strong and easily identifiable Raman signal. The symmetric vibrations of the carbon skeleton of the norbornane ring are also typically Raman active. The complementary nature of IR and Raman arises from their different selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. plus.ac.at

Table 2: Characteristic Vibrational Frequencies for this compound

Vibration Wavenumber (cm⁻¹) Spectroscopy Intensity
C-H Stretch (sp³) 2850 - 2960 IR, Raman Strong (IR), Medium (Raman)
C-H Bend 1300 - 1470 IR Medium
C-Cl Stretch 600 - 800 IR, Raman Medium-Strong

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysisorganicchemistrydata.orgchemicalbook.comnist.gov

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and formula of a compound and can offer structural clues based on its fragmentation pattern. google.com

For this compound (C₈H₁₃Cl), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A crucial feature would be the isotopic pattern characteristic of chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this compound would likely include:

Loss of the chloromethyl radical: [M - •CH₂Cl]⁺ leading to the stable norbornyl cation.

Loss of a chlorine radical: [M - •Cl]⁺, resulting in the [C₈H₁₃]⁺ cation, which would likely undergo rearrangement.

Alpha-cleavage: Cleavage of the C1-C(H₂)Cl bond.

Rearrangements: The initial fragment ions, particularly the norbornyl cation, can undergo complex rearrangements characteristic of bicyclic systems, leading to a series of smaller fragment ions.

X-ray Diffraction Analysis for Solid-State Molecular Architecture (if crystalline forms are studied)acs.org

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. malvernpanalytical.com If a suitable crystalline form of this compound can be obtained, XRD analysis would provide an unambiguous determination of its molecular architecture.

While the search of existing literature did not yield a published crystal structure for this compound, such an analysis would yield invaluable data, including: rsc.org

Precise bond lengths and bond angles: Confirming the geometry of the norbornane skeleton and the chloromethyl substituent.

Torsional angles: Defining the exact conformation of the molecule in the crystal lattice.

Intermolecular interactions: Revealing how the molecules pack in the solid state through van der Waals forces or other non-covalent interactions.

This data would serve as the ultimate benchmark for validating the structural and stereochemical assignments made by other spectroscopic methods like NMR.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ias.ac.in By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and bonding characteristics. For this compound, methods like Density Functional Theory (DFT) or Hartree-Fock theory can be employed to optimize its geometry and calculate its electronic structure. nih.gov These calculations reveal how the strained bicyclic norbornane cage influences the electronic environment of the chloromethyl substituent.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

HOMO: For this compound, the HOMO is expected to be localized primarily on the sigma (σ) bonds of the norbornane framework and the lone pairs of the chlorine atom. It represents the regions from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. researchgate.net

LUMO: The LUMO is anticipated to be predominantly located on the antibonding σ* orbital of the carbon-chlorine (C-Cl) bond. researchgate.net This orbital can accept electrons from a nucleophile, leading to the cleavage of the C-Cl bond, which is characteristic of nucleophilic substitution reactions.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Computational methods can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals, offering predictions about the molecule's behavior in various chemical reactions. niscpr.res.in

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound This table presents hypothetical data based on theoretical principles for illustrative purposes.

Molecular OrbitalPredicted Primary LocalizationRole in ReactivityPredicted Energy (Arbitrary Units)
HOMO Norbornane σ-bonds, Cl lone pairsNucleophilic / Electron Donor-9.5 eV
LUMO C-Cl σ* antibonding orbitalElectrophilic / Electron Acceptor+1.2 eV
HOMO-LUMO Gap N/AIndicator of Chemical Reactivity10.7 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deias.ac.in The MEP map is plotted onto a surface of constant electron density, with colors indicating different potential values: red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions. walisongo.ac.idresearchgate.net

For this compound, an MEP analysis would likely show:

An electron-rich, negative potential (red/yellow) region around the chlorine atom due to its high electronegativity and lone pairs of electrons. This site is susceptible to attack by electrophiles. uni-muenchen.de

An electron-poor, positive potential (blue) region around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the chlorine. The methylene (-CH2-) carbon bonded to chlorine is a primary site for nucleophilic attack. walisongo.ac.id

This analysis complements FMO theory by providing a more complete picture of charge distribution and electrostatic interactions that govern how the molecule interacts with other charged or polar species. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. auremn.org.brchemistrysteps.com The norbornane framework is a rigid bicyclic system with limited conformational flexibility. fiveable.me The primary source of conformational isomerism in this compound arises from the rotation around the single bond connecting the chloromethyl group to the bridgehead carbon (C1) of the norbornane cage.

A Potential Energy Surface (PES) can be computationally generated by systematically rotating this C-C bond and calculating the molecule's energy at each step. auremn.org.brresearchgate.net The PES maps the energy as a function of this dihedral angle.

Minima on the PES correspond to stable, low-energy conformers. umn.edu

Maxima on the PES represent high-energy transition states between these conformers. usm.edu

Due to the steric bulk of the norbornane cage, the rotation of the chloromethyl group is expected to be hindered, resulting in distinct energy barriers. The most stable conformer will be the one that minimizes steric clashes between the chlorine atom and the hydrogens on the norbornane structure. utdallas.edu

Table 2: Hypothetical Conformational Analysis Data for this compound This table presents hypothetical data based on theoretical principles for illustrative purposes.

ConformerDihedral Angle (H-C-C-Cl)Relative Energy (kcal/mol)Stability
Staggered 160°0.0Most Stable
Eclipsed120°3.5Transition State
Staggered 2180°0.2Stable

Reaction Mechanism Modeling and Transition State Characterization (e.g., DFT studies)

Density Functional Theory (DFT) is a widely used computational method to model reaction mechanisms. rsc.orgresearchgate.net It allows for the characterization of stationary points along a reaction coordinate, including reactants, products, intermediates, and, crucially, transition states (TS). nih.gov For this compound, DFT studies can elucidate the pathways of its characteristic reactions, such as nucleophilic substitutions.

The solvolysis of related norbornyl systems is known to proceed via carbocationic intermediates. core.ac.uk DFT calculations can model the S_N1 and S_N2 reaction pathways for this compound with a nucleophile.

S_N1 Mechanism: This pathway would involve the initial, rate-limiting departure of the chloride ion to form the 1-(norbornylmethyl) cation. DFT can calculate the high energy of this carbocation intermediate and the transition state leading to it.

S_N2 Mechanism: This pathway involves a concerted backside attack by a nucleophile on the carbon atom bonded to chlorine, proceeding through a single pentacoordinate transition state. researchgate.net DFT calculations can determine the geometry and activation energy of this TS. nih.gov

By comparing the calculated activation barriers for both pathways, a prediction can be made about the preferred reaction mechanism under specific conditions. researchgate.net For tertiary halides and sterically hindered primary halides like this compound, the S_N1 pathway is often competitive or favored, especially in polar protic solvents that can stabilize the resulting carbocation.

Solvation Models and their Impact on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.com Computational solvation models are used to account for the effects of the solvent environment on the energetics of a reaction. muni.cz

Common approaches include:

Explicit Solvation: A number of individual solvent molecules are included in the calculation. This is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding. researchgate.net

Implicit (Continuum) Solvation Models: The solvent is modeled as a continuous medium with a characteristic dielectric constant (ε). nih.govnumberanalytics.com The Polarizable Continuum Model (PCM) is a popular example. gaussian.com This method calculates the electrostatic interaction between the solute and the surrounding dielectric, effectively modeling how a solvent can stabilize charged species like ions and transition states. gaussian.com

For the reactions of this compound, using a solvation model is critical. For instance, in modeling an S_N1 reaction, a polar solvent would be shown to significantly lower the energy of the ionic transition state and the carbocation intermediate, thereby increasing the reaction rate compared to the gas phase or a nonpolar solvent. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static structures and minimum energy pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements, interactions, and conformational changes. wikipedia.org

An MD simulation of this compound, typically surrounded by a large number of solvent molecules in a "box," could be used to:

Study the rotational dynamics of the chloromethyl group.

Analyze the solvation shell structure and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with surrounding solvent molecules. youtube.com

Observe the initial stages of a reaction, such as the approach of a nucleophile to the reactive site.

MD simulations bridge the gap between static quantum mechanical models and the dynamic reality of chemical systems in solution, providing a more complete understanding of molecular behavior. nih.gov

Applications of 1 Chloromethyl Norbornane As a Versatile Chemical Building Block

Role in Polymer Science and Materials Chemistry

In the realm of polymer science, 1-(Chloromethyl)norbornane emerges as a valuable monomer and precursor for creating advanced polymeric materials. The inherent ring strain of the norbornane (B1196662) moiety makes it particularly amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for generating polymers with well-defined structures and functionalities.

Monomer for Novel Polymeric Architectures

This compound can serve as a monomer in polymerization reactions to create novel polymeric structures. The reactivity of its norbornene double bond allows it to participate in polymerization processes such as Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.

Through ROMP, the strained bicyclic ring of the norbornane unit opens, leading to the formation of a linear polymer with repeating cyclopentane (B165970) units in the backbone and the chloromethyl group as a pendant functionality. This process, often catalyzed by transition metal complexes of ruthenium or molybdenum, allows for the synthesis of polymers with high molecular weights and controlled tacticities. The resulting polymer, poly(this compound), possesses a reactive C-Cl bond at each repeating unit, which can be further modified through nucleophilic substitution reactions. This post-polymerization modification capability enables the introduction of a wide array of functional groups, leading to the creation of functional polymers with tailored properties for specific applications. For instance, the chloromethyl groups can be converted to quaternary ammonium (B1175870) salts to produce polyelectrolytes or ion-exchange resins.

Vinyl-addition polymerization of this compound, catalyzed by late-transition metal complexes, offers an alternative route to polynorbornanes with a saturated, all-carbon backbone. In this type of polymerization, the double bond of the norbornene ring is directly incorporated into the growing polymer chain, leaving the bicyclic structure intact as a repeating unit. The resulting polymer architecture is fundamentally different from that obtained via ROMP and often exhibits distinct physical and chemical properties, such as higher thermal stability.

The ability to create both unsaturated and saturated polymer backbones from the same monomer highlights the versatility of this compound in designing novel polymeric materials. The choice of polymerization technique dictates the final polymer structure and properties, allowing for the rational design of materials for diverse applications.

Below is a table summarizing the polymerization behavior of norbornene monomers, which is applicable to this compound.

Polymerization TechniqueCatalyst TypeResulting Polymer BackboneKey Features
Ring-Opening Metathesis Polymerization (ROMP)Ruthenium, Molybdenum, Tungsten-basedUnsaturated with vinylene groupsLiving/controlled polymerization possible; allows for block copolymer synthesis.
Vinyl-Addition PolymerizationPalladium, Nickel-basedSaturated aliphaticHigh thermal stability; retention of the bicyclic norbornane structure.

Precursor for Polymerizable Ligands

The reactive chloromethyl group of this compound provides a convenient handle for its transformation into more complex, polymerizable molecules known as macromonomers or polymerizable ligands. By reacting this compound with a suitable nucleophile that also contains a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group), a new monomer can be synthesized. This new monomer combines the polymerizable norbornene moiety with another polymerizable unit through a linker derived from the initial chloromethyl group.

This strategy allows for the creation of monomers that can participate in multiple types of polymerization reactions. For example, the norbornene unit can undergo ROMP, while the newly introduced functional group can be polymerized via free-radical or other mechanisms. This dual reactivity is particularly useful for the synthesis of graft and block copolymers. In a typical approach, the norbornene moiety of the derived monomer is first polymerized via ROMP to form a backbone, and subsequently, the pendant polymerizable groups are used to initiate the growth of side chains, resulting in a brush or graft copolymer architecture.

Scaffold for Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined three-dimensional structure of the norbornane skeleton makes it an attractive scaffold for the construction of molecules designed for supramolecular chemistry and host-guest systems. The predictable geometry of the norbornane unit allows for the precise positioning of functional groups in space, which is a critical aspect in the design of synthetic receptors.

Design of Molecular Receptors and Cavitands

This compound can be utilized as a starting material for the synthesis of molecular receptors and cavitands. The chloromethyl group can be elaborated into various binding sites, such as hydrogen bond donors/acceptors, charged groups, or aromatic surfaces, through straightforward chemical transformations. By attaching multiple norbornane-based units to a central core or linking them together, preorganized cavities can be constructed.

For example, two or more this compound units can be attached to a larger molecular platform, such as a calixarene (B151959) or a cyclodextrin, to create a more complex host molecule. The norbornane units can act as rigid spacers that define the size and shape of the binding cavity. The functional groups derived from the chloromethyl moiety can then line the interior of this cavity, providing specific interaction sites for guest molecules. The rigid nature of the norbornane scaffold helps to minimize the entropic penalty associated with guest binding, leading to higher association constants.

Self-Assembly Studies

The derivatization of this compound into amphiphilic molecules can lead to fascinating self-assembly behavior in solution. An amphiphile is a molecule that possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. By replacing the chlorine atom with a polar head group (e.g., a quaternary ammonium salt, a carboxylate, or a polyethylene (B3416737) glycol chain), an amphiphilic derivative of norbornane can be synthesized.

In aqueous media, these amphiphilic norbornane derivatives can spontaneously aggregate to form various supramolecular structures, such as micelles, vesicles, or nanotubes. The hydrophobic norbornane tails will cluster together to minimize their contact with water, while the hydrophilic head groups will be exposed to the aqueous environment. The rigid, bulky nature of the norbornane group can influence the packing of the amphiphiles and, consequently, the morphology of the resulting self-assembled structures. The study of these systems provides insights into the fundamental principles of molecular self-assembly and can lead to the development of novel nanomaterials for applications in areas such as drug delivery and catalysis.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its applications in polymer and supramolecular chemistry, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. Its utility stems from the combination of the reactive chloromethyl group and the unique stereochemical and conformational properties of the norbornane framework.

The chloromethyl group serves as a versatile electrophilic handle for the introduction of the norbornylmethyl moiety into a target molecule via nucleophilic substitution reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, it can react with carbanions, amines, thiols, and alkoxides to form more elaborate structures.

Ligand and Catalyst Design in Organometallic Chemistry

The unique steric and electronic properties of the norbornane cage can be strategically employed in the design of ligands for organometallic catalysts. The this compound molecule serves as a valuable precursor for the synthesis of novel ligands, wherein the norbornyl group can influence the catalytic activity, selectivity, and stability of the resulting metal complexes.

The primary route to incorporate the norbornane moiety into a ligand structure from this compound involves the nucleophilic substitution of the chloride ion. This reactive handle allows for the attachment of various coordinating groups, such as phosphines and amines, which are fundamental in catalysis.

Synthesis of Norbornane-Containing Phosphine (B1218219) Ligands: Phosphine ligands are ubiquitous in homogeneous catalysis, playing crucial roles in reactions like cross-coupling, hydrogenation, and hydroformylation. cfmot.de The synthesis of phosphine ligands derived from this compound can be envisioned through two main pathways.

One approach involves the reaction of this compound with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), to form a tertiary phosphine. This reaction directly attaches the bulky norbornylmethyl group to the phosphorus atom.

A second, more versatile method involves the conversion of this compound into its corresponding Grignard reagent, (norbornan-1-yl)methylmagnesium chloride. masterorganicchemistry.comwisc.edu This organometallic intermediate can then react with chlorophosphines, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to yield the desired phosphine ligand. cfmot.denih.gov This latter method is advantageous as it allows for the introduction of a wider variety of substituents on the phosphorus atom.

The rigid and bulky nature of the norbornylmethyl group in these ligands can create a specific steric environment around the metal center. This can be beneficial in controlling the selectivity of catalytic reactions, for instance, by favoring the formation of one stereoisomer over another in asymmetric catalysis.

Potential Ligand Synthesis from this compound
Reactant 1 This compound
Reactant 2 Lithium diphenylphosphide (LiPPh₂)
Product (Norbornan-1-ylmethyl)diphenylphosphine
Reaction Type Nucleophilic Substitution
Reactant 1 (Norbornan-1-yl)methylmagnesium chloride
Reactant 2 Chlorodiphenylphosphine (ClPPh₂)
Product (Norbornan-1-ylmethyl)diphenylphosphine
Reaction Type Grignard Reaction
Reactant 1 This compound
Reactant 2 Ammonia (B1221849) or Primary/Secondary Amine
Product (Norbornan-1-yl)methanamine or N-substituted derivatives
Reaction Type Nucleophilic Substitution

Synthesis of Norbornane-Containing Amine Ligands: Amine ligands are also of great importance in organometallic chemistry, finding application in various catalytic transformations. The synthesis of amine ligands from this compound can be readily achieved through nucleophilic substitution reactions with ammonia or primary and secondary amines. rsc.org These reactions would yield primary, secondary, or tertiary amines, respectively, bearing the norbornylmethyl group. Such ligands could be employed in the formation of metal-amine complexes with potential applications in catalysis.

Surface Functionalization and Nanotechnology Applications

The ability to modify and control the surface properties of materials is a cornerstone of nanotechnology. This compound offers a potential route for the covalent attachment of the rigid norbornane scaffold onto various surfaces, thereby tailoring their chemical and physical characteristics for specific applications.

Surface Grafting onto Silica (B1680970): Silica surfaces, rich in silanol (B1196071) (Si-OH) groups, are commonly modified to alter their hydrophobicity, reactivity, and compatibility with other materials. mdpi.com A plausible strategy for grafting the norbornane moiety onto silica involves the conversion of this compound into a silane (B1218182) coupling agent. This can be achieved by, for example, reacting the corresponding Grignard reagent with a tetraalkoxysilane or a chlorosilane. The resulting (norbornan-1-ylmethyl)trialkoxysilane could then undergo hydrolysis and condensation with the surface silanol groups, leading to a robust, covalently bound norbornane-functionalized silica surface. nsf.govbenicewiczgroup.com

The presence of the bulky and hydrophobic norbornane groups on the silica surface would significantly alter its properties. Such modified silica could find use as a stationary phase in chromatography, as a reinforcing filler in polymer composites, or as a support for catalysts.

Formation of Self-Assembled Monolayers (SAMs) on Gold: Self-assembled monolayers (SAMs) on gold surfaces are a well-established technique for creating highly ordered organic thin films. uh.edu While typically formed from alkanethiols, the principles can be extended to other sulfur-containing molecules. To utilize this compound for this purpose, it would first need to be converted into a derivative containing a thiol or a similar sulfur-based anchoring group.

A feasible synthetic route would involve the substitution of the chloride with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to produce (norbornan-1-yl)methanethiol. This norbornane-containing thiol could then be used to form SAMs on a gold surface.

The rigid and well-defined structure of the norbornane unit would likely influence the packing and ordering of the molecules within the SAM. harvard.edu This could lead to the formation of highly organized and stable monolayers with unique surface properties. Such functionalized gold surfaces could have applications in sensing, electronics, and biocompatible coatings. nih.govrsc.orgrsc.org

Potential Surface Functionalization Strategies
Substrate Silica (SiO₂)
Functionalizing Agent Precursor This compound
Intermediate (Norbornan-1-ylmethyl)trialkoxysilane
Attachment Chemistry Silanization
Potential Application Chromatography, Polymer Composites
Substrate Gold (Au)
Functionalizing Agent Precursor This compound
Intermediate (Norbornan-1-yl)methanethiol
Attachment Chemistry Thiol-Gold Self-Assembly
Potential Application Sensors, Electronics, Biocompatible Coatings

Future Perspectives and Emerging Research Paradigms for 1 Chloromethyl Norbornane Chemistry

Sustainable and Green Chemistry Approaches to Norbornane (B1196662) Derivatization

The derivatization of norbornane compounds, including 1-(chloromethyl)norbornane, is increasingly being viewed through the lens of green and sustainable chemistry. This paradigm shift focuses on minimizing environmental impact by adhering to principles that reduce waste, conserve energy, and utilize safer, renewable materials. vapourtec.comsigmaaldrich.com

Another focal point is the use of alternative energy sources to drive chemical transformations more efficiently. researchgate.net Microwave irradiation and photochemical methods are being explored to accelerate reaction rates and reduce energy consumption compared to traditional thermal heating. nih.gov Photocatalysis, in particular, offers a sustainable route for synthesizing complex molecules by using light to drive reactions under mild conditions. nih.gov These approaches align with the core tenets of green chemistry, such as waste prevention and designing less hazardous chemical syntheses. nih.gov

Table 1: Principles of Green Chemistry in Norbornane Derivatization

Principle Application in Norbornane Chemistry Potential Benefit
Waste Prevention Designing synthetic routes with high atom economy to minimize by-products. Reduced environmental impact and lower disposal costs.
Safer Solvents & Auxiliaries Utilizing water, supercritical CO2, or biodegradable solvents instead of hazardous organic solvents. nih.govwikipedia.org Improved safety for researchers and minimized environmental pollution. metatechinsights.com
Design for Energy Efficiency Employing microwave-assisted or photochemical reactions to reduce energy consumption. nih.gov Lower operational costs and reduced carbon footprint.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the norbornane scaffold. Decreased reliance on fossil fuels and enhanced sustainability. nih.gov
Reduce Derivatives Minimizing the use of protecting groups through one-pot or multicomponent reactions. nih.gov Streamlined synthetic processes and reduced waste generation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement for the production of this compound derivatives. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved reaction efficiency, higher yields, and enhanced safety. seqens.commt.com This technology is particularly advantageous for handling hazardous reactions or unstable intermediates, as it minimizes the volume of reactants in contact at any given time. mt.comresearchgate.net

The integration of flow reactors with automated synthesis platforms is revolutionizing chemical manufacturing and drug discovery. geneonline.comnus.edu.sg These automated systems can perform multi-step syntheses, purifications, and real-time analysis with minimal human intervention. nih.govbiovanix.com For the chemistry of this compound, this means rapid optimization of reaction conditions, efficient library synthesis for screening applications, and seamless scalability from laboratory research to industrial production. neuroquantology.comresearchgate.net The modular nature of flow chemistry allows for customizable workflows and supports the development of safer, more efficient, and environmentally friendly processes. mt.comresearchgate.net

Table 2: Advantages of Flow Chemistry for Norbornane Synthesis

Advantage Description Implication for this compound Chemistry
Enhanced Safety Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. mt.com Safer handling of reactions involving reactive intermediates derived from this compound.
Precise Control Superior control over temperature, pressure, and residence time. seqens.com Improved selectivity and yield in derivatization reactions, reducing side products.
Increased Efficiency Improved heat and mass transfer lead to faster reaction rates and higher throughput. researchgate.net Accelerated synthesis of target molecules and quicker process optimization.
Scalability Seamless transition from lab-scale (milligrams) to production-scale (kilograms). neuroquantology.com Facilitates the commercial production of valuable norbornane-based compounds.
Automation Integration with robotic systems for high-throughput synthesis and real-time monitoring. biovanix.com Enables rapid screening of compound libraries and accelerates drug discovery programs. geneonline.com

Exploration of Unprecedented Reactivity and Reaction Catalysis

The strained bicyclic framework of this compound is a key feature that enables unique reactivity, which can be harnessed through modern catalytic methods. A prominent area of research is the Palladium/Norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction. nih.govscinito.ai This powerful strategy allows for the simultaneous functionalization of both the ortho and ipso positions of an aryl halide, using norbornene as a transient mediator. nih.govresearchgate.net This cooperative action facilitates the construction of complex, poly-substituted aromatic compounds from simple starting materials. e-bookshelf.de Research into structurally modified norbornenes, including those with substituents on the bridgehead carbon, could further modulate reaction selectivity and expand the scope of these transformations. researchgate.net

Beyond arene functionalization, catalysis offers pathways for the direct functionalization of the norbornane scaffold itself. Given the abundance of C(sp³)–H bonds in this compound, developing catalysts for their selective activation is a significant goal. illinois.edunih.gov Advances in transition-metal catalysis, using metals like rhodium, iridium, and palladium, are making it possible to functionalize traditionally inert C–H bonds. rsc.orgresearchgate.net The development of novel organocatalytic and photoredox systems also presents metal-free alternatives for activating these bonds under mild conditions. nih.govrsc.org Such methods could unlock new synthetic routes to previously inaccessible norbornane derivatives. caltech.edu

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms, kinetics, and the lifecycle of transient intermediates is crucial for optimizing the synthesis of this compound derivatives. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow scientists to track the concentration of reactants, products, and intermediates as the reaction progresses, without the need for sampling. mt.comyoutube.comresearchgate.net This provides immediate feedback on the influence of reaction variables, enabling rapid process development and ensuring reaction robustness. atomfair.com

Time-resolved in-situ (TRIS) monitoring is particularly powerful for studying fast reactions or detecting short-lived species. nih.govresearchgate.net These methods can capture dynamic processes, providing unprecedented insight into reaction pathways that would otherwise be missed by conventional offline analysis. ucr.eduresearchgate.netfrontiersin.org By combining complementary techniques, researchers can build a comprehensive picture of the chemical transformation, leading to more rational design and optimization of synthetic protocols for norbornane-based compounds. nih.govresearchgate.net

Table 3: In-Situ Monitoring Techniques for Norbornane Reactions

Technique Information Provided Application
FTIR Spectroscopy (ReactIR) Real-time concentration profiles of key reaction species, functional group analysis. mt.comresearchgate.net Monitoring reaction kinetics, identifying intermediates, and determining reaction endpoints.
Raman Spectroscopy Molecular fingerprinting, analysis of covalent bonds, and suitability for aqueous media. atomfair.comfrontiersin.org Studying polymorphism, catalysis, and reactions where water is a solvent or by-product.
Time-Resolved In-Situ (TRIS) Analysis Captures data on short-lived intermediates and rapid mechanistic steps. nih.govresearchgate.net Elucidating complex reaction mechanisms and understanding the dynamics of fast transformations.
In-Situ NMR Spectroscopy Detailed structural information on species present in the reaction mixture. Identifying unknown intermediates and by-products, and confirming reaction pathways.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental work is accelerating the pace of discovery in the field of this compound chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for predicting reaction outcomes, elucidating complex mechanisms, and designing new catalysts. acs.orgcoe.edu Computational models can be used to calculate the energies of reactants, transition states, and products, providing a detailed map of the reaction coordinate. mdpi.comacs.org This predictive power helps to rationalize experimental observations and guide the design of new experiments, saving significant time and resources. rsc.orgnih.gov

For instance, DFT calculations can predict the regioselectivity and stereoselectivity of pericyclic reactions involving norbornane systems or model the intricate steps of a transition-metal-catalyzed cycle. acs.orgdoi.org When computational predictions are validated by experimental data, it provides strong evidence for the proposed mechanism. mdpi.com This integrated approach is particularly valuable for tackling complex systems, such as predicting the reactivity of molecules with high conformational diversity or designing novel catalysts with enhanced selectivity. acs.orgacs.orgrsc.org By combining the strengths of both theoretical and practical approaches, researchers can develop a more profound and robust understanding of the chemical principles governing norbornane reactivity. nih.gov

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